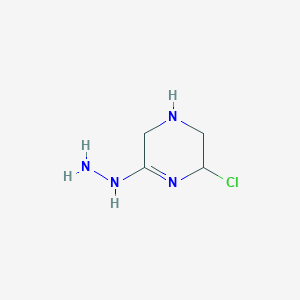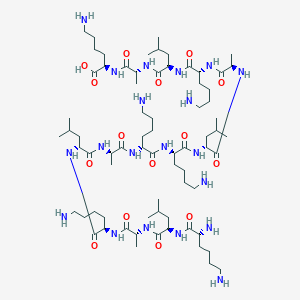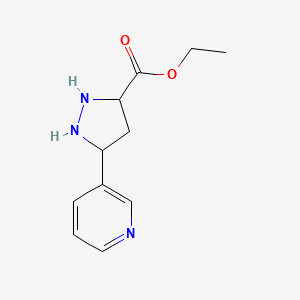![molecular formula C44H46N2O8 B12361078 (1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B12361078.png)
(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fmoc-1,2-cis-ACHC-OH is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group to the amine . The deprotection of the Fmoc group is usually carried out using a solution of 4-methylpiperidine in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of Fmoc-1,2-cis-ACHC-OH follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-1,2-cis-ACHC-OH primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for further reactions to occur .
Common Reagents and Conditions
Reagents: 4-methylpiperidine, DMF, Fmoc-Cl
Conditions: Basic conditions for deprotection, typically using 20-30% 4-methylpiperidine in DMF.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-1,2-cis-ACHC-OH is widely used in the synthesis of peptides, which are essential for studying protein functions and interactions .
Biology
In biological research, peptides synthesized using Fmoc-1,2-cis-ACHC-OH are used to study cell signaling pathways and protein-protein interactions .
Medicine
Peptides synthesized using this compound are used in the development of epitope-specific antibodies and biomarkers for diseases .
Industry
In the industrial sector, Fmoc-1,2-cis-ACHC-OH is used in the large-scale production of synthetic peptides for various applications .
Wirkmechanismus
The mechanism of action of Fmoc-1,2-cis-ACHC-OH involves the protection of the amine group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amine to participate in further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-1,3-cis-ACHC-OH
- Fmoc-1,4-cis-ACHC-OH
- Fmoc-2-aminocyclohexanecarboxylic acid
Uniqueness
Fmoc-1,2-cis-ACHC-OH is unique due to its specific stereochemistry, which can influence the conformation and properties of the synthesized peptides. This makes it particularly useful for creating peptides with specific structural requirements .
Eigenschaften
Molekularformel |
C44H46N2O8 |
|---|---|
Molekulargewicht |
730.8 g/mol |
IUPAC-Name |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C22H23NO4/c2*24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h2*1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t2*18-,20+/m10/s1 |
InChI-Schlüssel |
PSRHFDYURQNGIA-LRWQRLAHSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


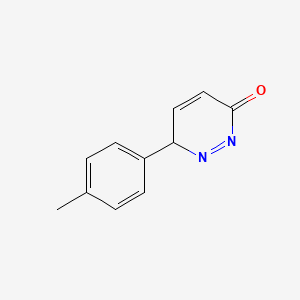
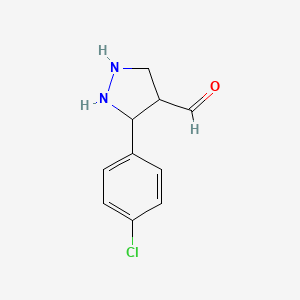
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12361016.png)
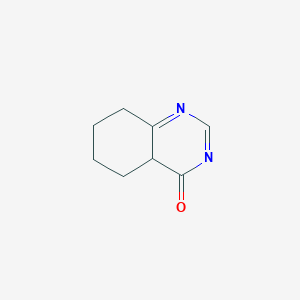
![6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361022.png)
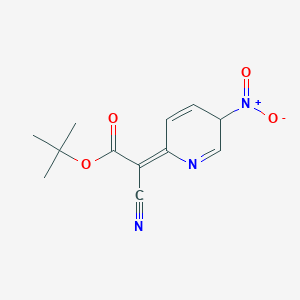
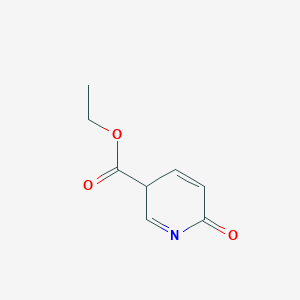
![9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B12361037.png)
![4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B12361041.png)
![(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine](/img/structure/B12361043.png)
